malleastrone B
Description
Malleastrone B is a limonoid isolated from Malleastrum sp., a genus within the Meliaceae family (mahogany), endemic to Madagascar . It was identified during a bioassay-guided fractionation of an ethanol extract, alongside malleastrones A and C, as part of the first chemical investigation of the Malleastrum genus .
Properties
Molecular Formula |
C33H40O10 |
|---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
[(1R,2R,3R,4R,5R,6S,8R,10R,11R,13R,16S,20R)-13-acetyloxy-6-(furan-3-yl)-3-hydroxy-1,5,11,16-tetramethyl-12,17-dioxo-9,14-dioxahexacyclo[11.6.1.02,11.05,10.08,10.016,20]icos-18-en-4-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C33H40O10/c1-8-16(2)25(37)41-24-22(36)23-28(4)11-9-20(35)29(5)15-40-32(26(28)29,42-17(3)34)27(38)31(23,7)33-21(43-33)13-19(30(24,33)6)18-10-12-39-14-18/h9-12,14,16,19,21-24,26,36H,8,13,15H2,1-7H3/t16-,19-,21+,22+,23+,24-,26+,28+,29-,30+,31-,32+,33+/m0/s1 |
InChI Key |
RDMOWPHFYJPTPP-SSZAIHIRSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1[C@@H]([C@@H]2[C@]3(C=CC(=O)[C@]4([C@@H]3[C@@](C(=O)[C@]2([C@]56[C@@]1([C@@H](C[C@H]5O6)C7=COC=C7)C)C)(OC4)OC(=O)C)C)C)O |
Canonical SMILES |
CCC(C)C(=O)OC1C(C2C3(C=CC(=O)C4(C3C(C(=O)C2(C56C1(C(CC5O6)C7=COC=C7)C)C)(OC4)OC(=O)C)C)C)O |
Synonyms |
malleastrone B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Spectral Characteristics
Malleastrone B (compound 2) is a hexacyclic tetranortriterpenoid, a rare structural class among limonoids. Key features include:
- Molecular formula : Likely similar to malleastrone A (C₃₂H₃₈O₁₀), inferred from HRFABMS data .
- Functional groups: Two ester carbonyls (δC 179.7, 170.7), two ketone carbonyls (δC 201.3, 202.3), and a monosubstituted furan moiety (δH 7.16, 6.17, 7.34) .
- Oxygenated carbons : Six sp³-oxygenated carbons (e.g., δC 75.6, C-11; 85.9, C-12) and a hydroxylated side chain at C-22 (δH 4.34, 4.15) .
- Physical state : Colorless crystalline solid, contrasting with malleastrone C, which is a greenish oil .
The structure was elucidated via 1D/2D NMR and X-ray diffraction, confirming its hexacyclic skeleton—a hallmark of antiproliferative limonoids in Meliaceae .
Comparison with Structurally Similar Compounds
Malleastrone A (Compound 1)
Malleastrone A shares the core hexacyclic framework with this compound but differs in substituent positions and stereochemistry:
- Molecular formula : C₃₂H₃₈O₁₀ (identical to this compound) .
- Key distinctions :
- Carbonyl arrangement : Malleastrone A exhibits a unique distribution of oxygenated carbons (e.g., δC 59.8 for C-15 vs. This compound’s δC 77.8 for C-22) .
- Side-chain configuration : The C-22 hydroxyl group in this compound is absent in malleastrone A, replaced by alternative oxygenation at C-14 or C-15 .
- Bioactivity : Both compounds showed antiproliferative activity, though potency differences remain unquantified in the cited study .
Malleastrone C (Compound 3)
Malleastrone C represents a structural divergence within the series:
Comparative Data Table
| Property | Malleastrone A | This compound | Malleastrone C |
|---|---|---|---|
| Molecular formula | C₃₂H₃₈O₁₀ | Likely C₃₂H₃₈O₁₀ | Undisclosed (differs from A/B) |
| Physical state | Colorless crystal | Colorless crystal | Greenish oil |
| Key functional groups | 2 ester, 2 ketone carbonyls | 2 ester, 2 ketone carbonyls | Fewer oxygenated groups |
| Side-chain hydroxyl | Absent | Present at C-22 | Absent |
| Elucidation method | NMR, X-ray | NMR, X-ray | NMR (g-COSY, g-HMBC, ROESY) |
| Bioactivity | Antiproliferative | Antiproliferative | Undisclosed |
Broader Context: Limonoids in Meliaceae
This compound’s hexacyclic skeleton is exceptionally rare among limonoids, which typically exhibit pentacyclic frameworks (e.g., azadirachtin from Azadirachta indica) . Its structural complexity and antiproliferative properties align with bioactive limonoids like gedunin, though direct functional comparisons are pending .
Q & A
Q. What methodologies are commonly employed to isolate malleastrone B from Malleastrum species, and how are purity and yield optimized?
this compound is typically isolated via solvent extraction followed by chromatographic separation. The process begins with maceration of plant material in aqueous methanol (MeOH), partitioning with water and n-BuOH, and subsequent purification using C18 and C8 HPLC columns with gradient elution (50–100% MeOH) . Yield optimization involves adjusting solvent ratios, temperature, and column parameters. Purity is validated via NMR, IR, and mass spectrometry . Maintaining detailed lab records and replicating protocols under controlled conditions ensures reproducibility .
Q. Which spectroscopic techniques are essential for confirming the structural identity of this compound, and what key spectral markers should researchers prioritize?
Structural elucidation requires a combination of UV (for conjugated systems), IR (functional group identification), 1D/2D NMR (carbon skeleton and stereochemistry), and high-resolution mass spectrometry (molecular formula) . Key markers include proton signals for limonoid triterpenoid frameworks (e.g., methyl groups, oxygenated carbons) and cross-peaks in COSY/HMBC spectra confirming connectivity . Researchers should compare data with published spectra to resolve ambiguities .
Q. What standardized assays are used to evaluate the cytotoxic activity of this compound, and how are IC50 values interpreted in preclinical studies?
The A2780 ovarian cancer cell line is a common model for cytotoxicity assays (e.g., MTT or SRB). IC50 values (e.g., 0.63 μM for this compound) quantify potency, with lower values indicating higher efficacy . Researchers must include positive controls (e.g., cisplatin) and validate results across multiple replicates to account for biological variability . Dose-response curves and statistical analyses (e.g., ANOVA) are critical for robust interpretation .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data or bioactivity results when replicating this compound isolation protocols?
Contradictions may arise from variations in plant chemotypes, extraction solvents, or instrumental calibration. To resolve these:
- Cross-validate spectral data with independent labs .
- Re-isolate compounds from vouchered plant specimens to confirm source consistency .
- Use standardized reference materials (if available) for instrument calibration .
- Apply multivariate analysis (e.g., PCA) to identify outlier variables in bioactivity datasets .
Q. What strategies are recommended for elucidating the mechanism of action of this compound beyond IC50 determination?
Advanced studies should integrate:
- Omics approaches : Transcriptomics/proteomics to identify dysregulated pathways (e.g., apoptosis, cell cycle arrest).
- Target validation : siRNA knockdown or CRISPR-Cas9 to confirm gene targets .
- Molecular docking : Predict interactions with known oncogenic proteins (e.g., tubulin, kinases) .
- In vivo models : Xenograft studies to assess pharmacokinetics and toxicity .
Q. How should researchers design studies to reconcile contradictory reports on the bioactivity of this compound across different cell lines or assays?
- Systematic reviews : Meta-analyses of existing data to identify trends or confounding factors (e.g., cell line specificity, assay conditions) .
- Dose-range refinement : Test broader concentration gradients to capture full efficacy profiles .
- Mechanistic redundancy : Use orthogonal assays (e.g., caspase activation for apoptosis) to confirm activity .
Q. What frameworks are effective for integrating this compound research with broader limonoid or natural product discovery literature?
- Comparative analysis : Align structural motifs/bioactivity with related compounds (e.g., odontadenin A, acridocarpusic acid C) to identify SAR trends .
- Data repositories : Contribute to open-access databases (e.g., PubChem, ChEMBL) with standardized metadata .
- Collaborative networks : Partner with ecologists for biodiversity-driven discovery and sustainable sourcing .
Methodological Best Practices
- Reproducibility : Document all experimental parameters (e.g., HPLC gradients, NMR solvents) in supplemental materials .
- Ethical reporting : Disclose conflicts of interest and negative results to avoid publication bias .
- Data transparency : Share raw spectral files and bioassay datasets via platforms like Zenodo or Figshare .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
